4016-63-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromoguanosine . It is a brominated derivative of guanosine, a nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. The molecular formula of 8-Bromoguanosine is C10H12BrN5O5, and it has a molecular weight of 362.14 g/mol . This compound is primarily used in nucleic acid research due to its unique properties and structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Bromoguanosine is synthesized by brominating guanosine. The bromination typically occurs at the 8th position of the guanine base. The reaction involves treating guanosine with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or water under controlled conditions .
Industrial Production Methods: While specific industrial production methods for 8-Bromoguanosine are not extensively documented, the general approach involves large-scale bromination reactions followed by purification processes such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 8-Bromoguanosine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the bromine atom or other functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alkoxides under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used
Scientific Research Applications
8-Bromoguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: The compound is employed in studies of nucleic acid structure and function, particularly in understanding RNA folding and stability.
Industry: It is used in the development of nucleic acid-based technologies and therapeutics
Mechanism of Action
The mechanism of action of 8-Bromoguanosine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The bromine atom at the 8th position induces conformational changes, promoting the syn conformation of the nucleoside. This conformational preference can reduce the heterogeneity of RNA structures, potentially enhancing their function .
Comparison with Similar Compounds
- 8-Azaguanine
- 8-Methylguanosine
- 8-Aminoguanosine
Comparison:
- 8-Bromoguanosine vs. 8-Azaguanine: Both compounds are modified guanosines, but 8-Bromoguanosine has a bromine atom, while 8-Azaguanine has a nitrogen atom at the 8th position. This difference affects their chemical reactivity and biological activity.
- 8-Bromoguanosine vs. 8-Methylguanosine: The presence of a bromine atom in 8-Bromoguanosine makes it more reactive in substitution reactions compared to the methyl group in 8-Methylguanosine.
- 8-Bromoguanosine vs. 8-Aminoguanosine: The bromine atom in 8-Bromoguanosine can be substituted with various nucleophiles, whereas the amino group in 8-Aminoguanosine provides different reactivity and hydrogen bonding properties .
Properties
CAS No. |
4016-63-0 |
---|---|
Molecular Formula |
C10H12BrN5O5 |
Purity |
97%min |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.